2-{[4-(Tert-butyl)anilino]methyl}benzenol
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Overview
Description
2-{[4-(Tert-butyl)anilino]methyl}benzenol is a benzene derivative with an amino group and a hydroxyl group. This compound has a molecular formula of C17H21NO and a molecular weight of 255.361. It is known for its significant potential in various scientific research fields.
Preparation Methods
The synthesis of 2-{[4-(Tert-butyl)anilino]methyl}benzenol typically involves the reaction of 4-tert-butylaniline with formaldehyde and phenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[4-(Tert-butyl)anilino]methyl}benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl group or the hydroxyl group can be replaced by other functional groups.
Scientific Research Applications
2-{[4-(Tert-butyl)anilino]methyl}benzenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is utilized in the production of various materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)anilino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit or activate signal transduction pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
2-{[4-(Tert-butyl)anilino]methyl}benzenol can be compared with other similar compounds, such as:
4-tert-butylaniline: This compound shares the tert-butyl group but lacks the hydroxyl group, making it less versatile in certain reactions.
Phenol: While phenol has a hydroxyl group, it does not have the amino group present in this compound, limiting its reactivity in some contexts.
Aniline: Aniline has an amino group but lacks the tert-butyl and hydroxyl groups, making it less bulky and less reactive in specific reactions.
Properties
IUPAC Name |
2-[(4-tert-butylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-11,18-19H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUBRDWBQBMBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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